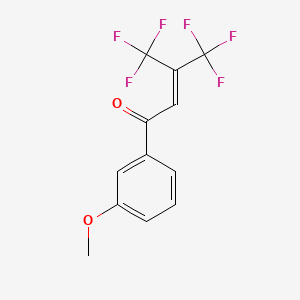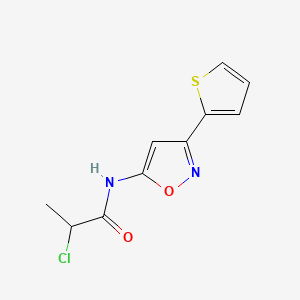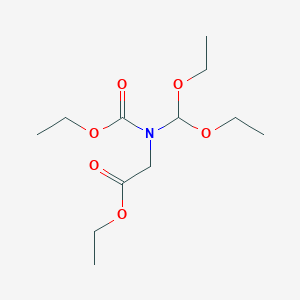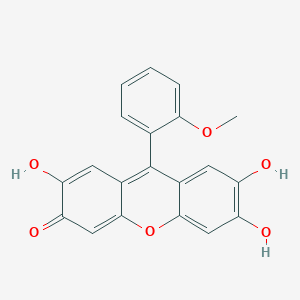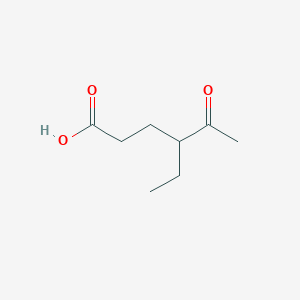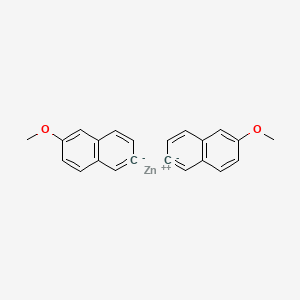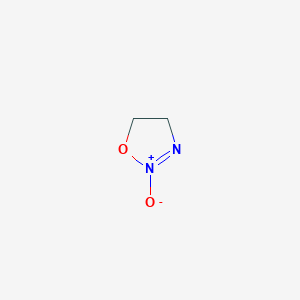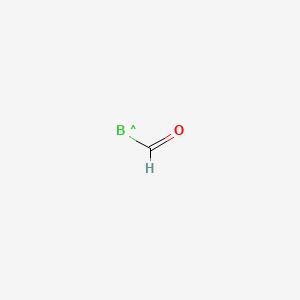
CID 21337242
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 21337242” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its distinct molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 21337242 involves specific synthetic routes that require precise reaction conditions. One common method includes the use of aromatic compounds as starting materials. The synthesis typically involves a series of steps such as alkylation, halogenation, and cyclization reactions. For instance, the use of N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal can lead to the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 21337242 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule, which interact with common reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thionyl chloride, pyridine, and bromine. For example, the compound can be brominated to form derivatives that are useful as building blocks in the synthesis of larger molecules and conductive polymers .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, bromination of the compound can yield 4,7-dibromo derivatives, which are extensively used in the design and synthesis of advanced materials .
Scientific Research Applications
CID 21337242 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of CID 21337242 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in DNA repair, leading to the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 21337242 include other aromatic heterocycles such as 2,1,3-benzothiadiazole and its derivatives. These compounds share structural similarities and exhibit comparable reactivity and applications .
Uniqueness
What sets this compound apart from its similar compounds is its specific molecular structure, which confers unique reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
CAS No. |
32375-83-0 |
|---|---|
Molecular Formula |
CHBO |
Molecular Weight |
39.83 g/mol |
InChI |
InChI=1S/CHBO/c2-1-3/h1H |
InChI Key |
ZJAWEXVCVUYAFX-UHFFFAOYSA-N |
Canonical SMILES |
[B]C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)


![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
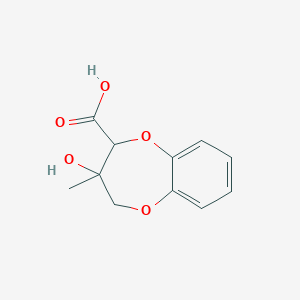
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
